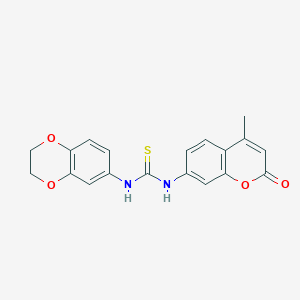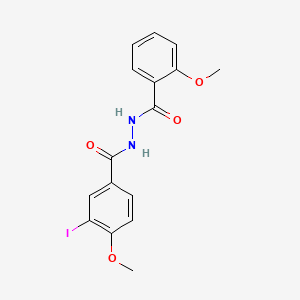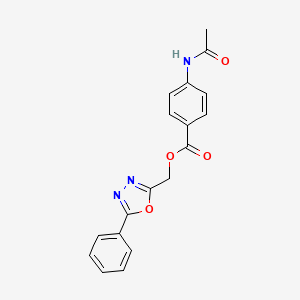
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea, also known as BDBM-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDBM-1 belongs to the class of thiourea derivatives, which have shown promising results in various biological studies.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is not fully understood. However, it has been reported that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea exerts its biological activity by inhibiting specific enzymes or pathways. In the study by Sharma et al. (2017), N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea was found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. In the study by Gupta et al. (2019), N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea was found to inhibit the activity of the NS2B-NS3 protease of the dengue virus, which is essential for viral replication.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been reported to exhibit various biochemical and physiological effects. In the study by Sharma et al. (2017), N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea was found to induce apoptosis (programmed cell death) in breast cancer cells. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea was also found to inhibit the migration and invasion of cancer cells. In the study by Gupta et al. (2019), N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea was found to inhibit the release of viral particles from infected cells, thereby reducing the viral load. Furthermore, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has also been reported to inhibit the growth of biofilms formed by Candida albicans (Siddiqui et al., 2018).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea in lab experiments is its potential therapeutic applications. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has shown promising results in various biological studies, making it a potential candidate for drug development. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea can be easily synthesized using a two-step process, which makes it readily available for research purposes. However, one of the limitations of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
For the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea include investigating its potential therapeutic applications in other diseases, elucidating its mechanism of action, and developing analogs with improved solubility and efficacy.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been studied for its potential therapeutic applications in various fields of science. It has been reported to exhibit anticancer, antiviral, and antifungal activities. In a study conducted by Sharma et al. (2017), N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea showed promising results in inhibiting the growth of breast cancer cells. Another study by Gupta et al. (2019) reported that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea exhibited antiviral activity against the dengue virus. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has also been studied for its antifungal properties and has shown potential in inhibiting the growth of Candida albicans (Siddiqui et al., 2018).
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methyl-2-oxochromen-7-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-11-8-18(22)25-16-9-12(2-4-14(11)16)20-19(26)21-13-3-5-15-17(10-13)24-7-6-23-15/h2-5,8-10H,6-7H2,1H3,(H2,20,21,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKGBCCXLHMXNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-allyl-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4839634.png)
![N~2~-(2-methoxyphenyl)-N~1~-[2-(methylthio)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4839641.png)
![1-(1-adamantyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4839652.png)
![N-1,3-benzodioxol-5-yl-2-cyano-3-[4-(methylthio)phenyl]acrylamide](/img/structure/B4839657.png)

![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B4839685.png)

![6-bromo-2-(2-chlorophenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4839694.png)
![5,6-dimethyl-3-(2-oxo-2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4839697.png)
![N~1~-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N~2~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B4839710.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B4839713.png)
![4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]butanoic acid](/img/structure/B4839716.png)

![2-{[4-(2-hydroxyethoxy)-3-methoxybenzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B4839724.png)